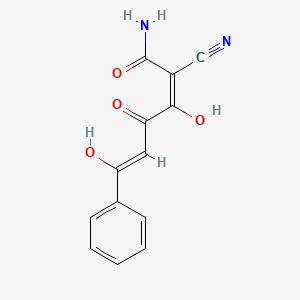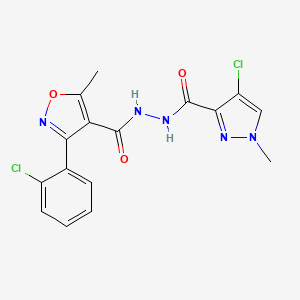![molecular formula C26H21N3O3 B15007808 2-[(Z)-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B15007808.png)
2-[(Z)-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methoxyphenyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Z)-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methoxyphenyl)quinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
The synthesis of 2-[(Z)-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methoxyphenyl)quinazolin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 3-(3-methoxyphenyl)quinazolin-4(3H)-one with 1,5-dimethyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde under acidic conditions to form the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the quinazolinone moiety. Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors.
Medicine: Research indicates its potential use in developing new therapeutic agents for treating diseases such as cancer and inflammation.
Industry: It may be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved in its action can vary depending on the specific biological context and target.
Comparación Con Compuestos Similares
Similar compounds include other quinazolinone derivatives and indole-based molecules. Compared to these compounds, 2-[(Z)-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methoxyphenyl)quinazolin-4(3H)-one may exhibit unique properties such as enhanced biological activity or selectivity for specific targets. Some similar compounds include:
- 3-(2-(5-(3-methylbenzylidene)-4-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)-2-phenylquinazolin-4(3H)-one
- 1,3,4-thiadiazole derivatives
- Indole-3-acetic acid derivatives
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Propiedades
Fórmula molecular |
C26H21N3O3 |
|---|---|
Peso molecular |
423.5 g/mol |
Nombre IUPAC |
2-[(Z)-(1,5-dimethyl-2-oxoindol-3-ylidene)methyl]-3-(3-methoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C26H21N3O3/c1-16-11-12-23-20(13-16)21(25(30)28(23)2)15-24-27-22-10-5-4-9-19(22)26(31)29(24)17-7-6-8-18(14-17)32-3/h4-15H,1-3H3/b21-15- |
Clave InChI |
MORSAIFBVJJOSW-QNGOZBTKSA-N |
SMILES isomérico |
CC1=CC\2=C(C=C1)N(C(=O)/C2=C\C3=NC4=CC=CC=C4C(=O)N3C5=CC(=CC=C5)OC)C |
SMILES canónico |
CC1=CC2=C(C=C1)N(C(=O)C2=CC3=NC4=CC=CC=C4C(=O)N3C5=CC(=CC=C5)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(4-iodobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-nitrobenzamide](/img/structure/B15007731.png)
![N,N'-bis[2-(2-chlorophenoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide](/img/structure/B15007735.png)

![methyl (2E)-(1,3-benzothiazol-2-ylsulfanyl)[2-(4-bromophenyl)hydrazinylidene]ethanoate](/img/structure/B15007758.png)
![Ethyl 2-({[3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15007759.png)
![3-hydroxy-4-[(4-methylphenyl)carbonyl]-5-[4-(propan-2-yl)phenyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15007760.png)
![2-Bromo-4-[1-(4-chlorophenyl)benzo[f]quinolin-3-yl]-6-ethoxyphenol](/img/structure/B15007774.png)

![4-Hydroxy-3,4,7,7,9,9-hexamethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B15007784.png)
![(5E)-1-(4-methoxyphenyl)-2-sulfanylidene-5-[(2,4,6-trimethoxyphenyl)methylidene]-1,3-diazinane-4,6-dione](/img/structure/B15007790.png)

![3-Methyl-1-phenyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B15007795.png)
![methyl 4-{[(2Z)-6-{[2-(3,4-diethoxyphenyl)ethyl]carbamoyl}-3-ethyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B15007815.png)

